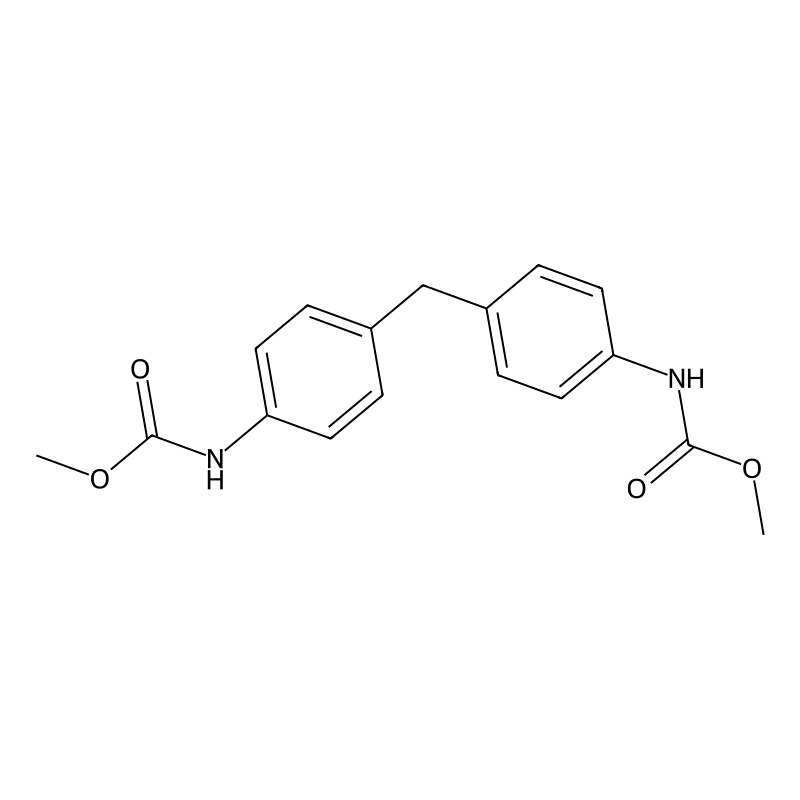

Carbamic acid, (methylenedi-4,1-phenylene)bis-, dimethyl ester

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Organic Synthesis: The compound possesses a di-ester functionality and an aromatic core. This combination might be of interest for researchers studying new reactions or catalysts for organic synthesis. For instance, the dimethyl ester groups could be selectively hydrolyzed to generate a di-acid intermediate useful in further transformations.

- Polymer Chemistry: The aromatic core and the ester linkages suggest potential for applications in polymer chemistry. The diol obtained after hydrolysis could be used as a building block for polyesters or polycarbonates.

- Medicinal Chemistry: The carbamate functional group is present in many biologically active molecules, including pharmaceuticals and pesticides. Researchers might investigate this compound for its potential biological activity, although there is no current documentation on this specific application for Carbamic Acid, (methylenedi-4,1-phenylene)bis-, dimethyl ester PubChem: .

Carbamic acid, (methylenedi-4,1-phenylene)bis-, dimethyl ester, commonly referred to by its chemical structure as C17H18N2O4, is a synthetic compound belonging to the class of carbamates. This compound features two dimethyl carbamate moieties linked by a methylene bridge connecting two para-phenylene groups. Its structure contributes to its unique properties and applications in various fields, particularly in agriculture and polymer chemistry .

- Hydrolysis: In the presence of water and under acidic or basic conditions, it can hydrolyze to form methanol and the corresponding amine.

- Thermal Decomposition: When subjected to high temperatures, this compound can decompose, releasing nitrogen oxides and other byproducts.

- Polymerization: It can undergo thermal 1,3-dipolar cycloaddition reactions to form polyadducts, which are useful in creating advanced polymeric materials .

This compound exhibits notable biological activity primarily as an insecticide and acaricide. It is effective against a variety of agricultural pests, making it valuable in pest control strategies. The mechanism of action is believed to involve inhibition of acetylcholinesterase, leading to an accumulation of acetylcholine at nerve synapses, which disrupts normal nerve function and results in pest mortality .

The synthesis of carbamic acid, (methylenedi-4,1-phenylene)bis-, dimethyl ester can be accomplished through several methods:

- Direct Esterification: This method involves reacting methylenedi-4,1-phenylene diamine with dimethyl carbonate under controlled conditions to yield the dimethyl ester.

- Carbamate Formation: The reaction of isocyanates with alcohols can also yield carbamates. In this case, methylenedi-4,1-phenylene diisocyanate could react with methanol.

- Polymerization Techniques: As mentioned earlier, this compound can also be synthesized through polymerization processes involving other reactive intermediates .

Carbamic acid, (methylenedi-4,1-phenylene)bis-, dimethyl ester has various applications:

- Agricultural Use: It is primarily utilized as an insecticide and acaricide for pest control in crops.

- Polymer Chemistry: This compound serves as a precursor for synthesizing advanced polymers through cycloaddition reactions.

- Research

Research on the interaction of carbamic acid, (methylenedi-4,1-phenylene)bis-, dimethyl ester with biological systems has highlighted its effects on enzyme activity. Studies indicate that it acts as an inhibitor of acetylcholinesterase, which is critical for neurotransmission in both insects and mammals. This inhibition leads to increased levels of acetylcholine and subsequent neurotoxic effects in target organisms .

Several compounds share structural or functional similarities with carbamic acid, (methylenedi-4,1-phenylene)bis-, dimethyl ester. Here are some notable examples:

The uniqueness of carbamic acid, (methylenedi-4,1-phenylene)bis-, dimethyl ester lies in its specific molecular structure that allows for targeted biological activity while also serving as a versatile building block in polymer chemistry. Its dual functionality makes it particularly valuable in both agricultural and industrial applications.

XLogP3

GHS Hazard Statements

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard